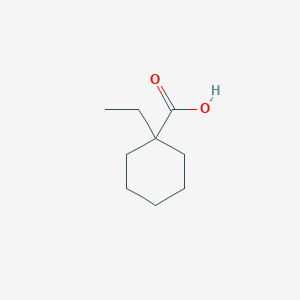

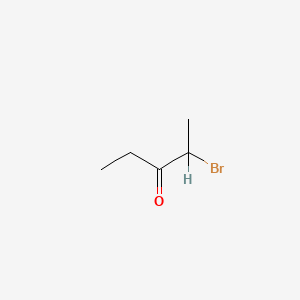

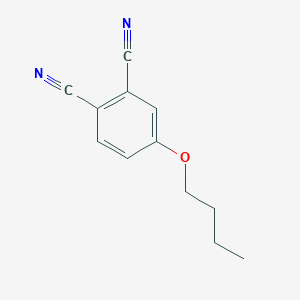

![molecular formula C13H15N3O B1268247 Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- CAS No. 61938-75-8](/img/structure/B1268247.png)

Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- is a compound that has been studied for its antiasthmatic activity . It has been evaluated in combination with ambroxol, an established mucolytic agent, in ovalbumin-induced asthma in guinea pigs . The compound turned out to be a potent bronchodilator when studied in in vitro tracheal strip preparation of sensitized guinea pigs against antigen-induced contraction .

Molecular Structure Analysis

The molecular formula of Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- is C13H15N3O . The molecular weight is 229.2777 .Chemical Reactions Analysis

The compound has been synthesized and evaluated for its antitussive activity using a citric acid-induced cough model in Guinea pigs . The compound caused a notable decrease in cough frequency and increase in cough latency induced by citric acid .科学的研究の応用

Antiasthmatic Activity

The compound, often abbreviated as TAZQ, has been studied for its antiasthmatic activity . In a study, TAZQ was combined with an established mucolytic agent, ambroxol, to treat ovalbumin-induced asthma in guinea pigs . TAZQ demonstrated potent bronchodilator activity in in vitro tracheal strip preparation of sensitized guinea pigs against antigen-induced contraction . It also showed notable antioxidant and anti-inflammatory activity at both 10 and 20 mg/kg doses .

Antioxidant Activity

TAZQ has been found to possess potent antioxidant activity . This property is beneficial in managing asthmatic attacks, where oxidative stress plays a significant role .

Anti-inflammatory Activity

In addition to its bronchodilator and antioxidant properties, TAZQ also exhibits anti-inflammatory activity . This is particularly useful in the treatment of asthma, which is characterized by chronic airways inflammation .

Bronchodilator Activity

TAZQ has been found to be a potent bronchodilator . This property is crucial in the management of asthma attacks, where bronchoconstriction is a major symptom .

Synergistic Activity with Ambroxol

When used in combination with ambroxol, TAZQ significantly inhibited ovalbumin-induced airway hyper-responsiveness . The combination of the two compounds notably reduced eosinophilic infiltrations into the lung and bronchoalveolar lavage fluid of sensitized animals . This signifies the synergistic anti-inflammatory activity of the combination, without any increase in the bronchodilator activity of TAZQ .

Antitussive Effect

In another study, TAZQ at a dose of 10 mg/kg was found to have a significant antitussive effect , with a marked increase in cough latency in comparison to codeine in citric acid-induced cough .

特性

IUPAC Name |

2-amino-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c14-9-5-6-11-10(8-9)13(17)16-7-3-1-2-4-12(16)15-11/h5-6,8H,1-4,7,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPXCYFCYPDSKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=C(C=C3)N)C(=O)N2CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30327575 |

Source

|

| Record name | Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- | |

CAS RN |

61938-75-8 |

Source

|

| Record name | Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1268191.png)

![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)